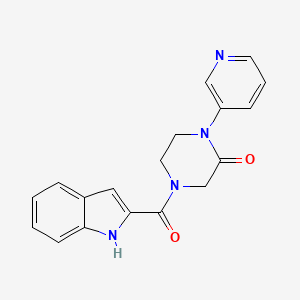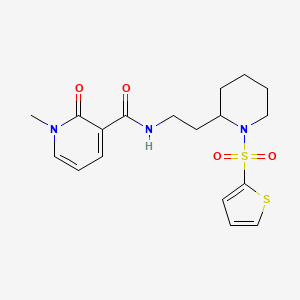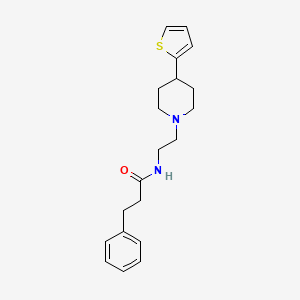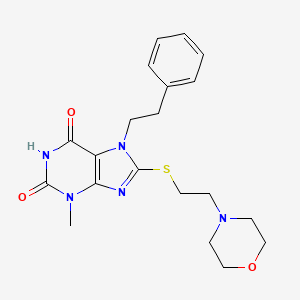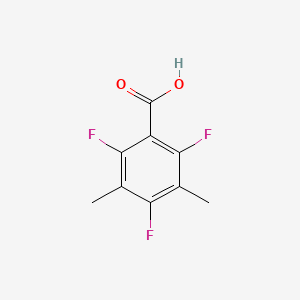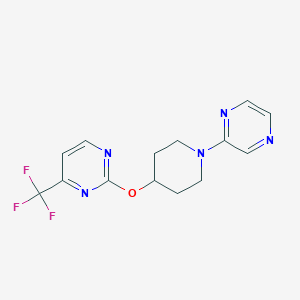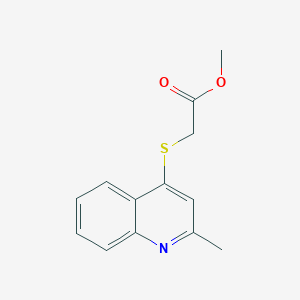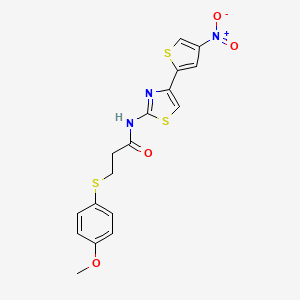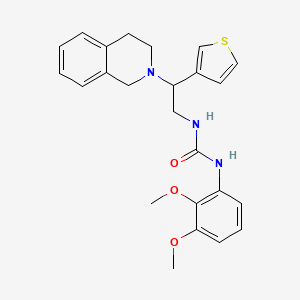
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
Compounds with structures related to the given chemical have been synthesized and evaluated for their antiacetylcholinesterase activity. The design of such compounds involves optimizing the spacer length and conformational flexibility to interact efficiently with enzyme hydrophobic binding sites, suggesting potential applications in treating conditions like Alzheimer's disease (J. Vidaluc et al., 1995).
Antimicrobial Activity
The synthesis of novel isoquinoline urea/thiourea derivatives and their evaluation for tyrosinase inhibitory effects indicate antimicrobial potential. Among these compounds, certain derivatives have shown significant activity, pointing to possible uses in developing antimicrobial agents (H. Genc et al., 2014).
Anion Complexation
Macrocyclic bis(ureas) based on diphenylurea structures, including those with similarities to the given compound, have been developed for anion complexation. These compounds show promise in forming adducts with polar molecules and acting as complexing agents towards a range of anions, which could be applied in environmental or analytical chemistry to detect or remove specific anions from solutions (Claudia Kretschmer et al., 2014).
Organometallic Complexes and Light-Emitting Devices
Homoleptic cyclometalated iridium complexes with structural components similar to the query compound have demonstrated highly efficient red phosphorescence. These findings are relevant to the development of organic light-emitting diodes (OLEDs), indicating potential applications in display and lighting technologies (A. Tsuboyama et al., 2003).
Synthesis and Cytotoxicity of Heterocycles
The synthesis of novel annulated dihydroisoquinoline heterocycles and their evaluation for cytotoxic activity suggests potential applications in cancer research. These compounds have shown promising results in inhibiting cancer cell growth, pointing to their potential use in developing new anticancer drugs (Fatma M. Saleh et al., 2020).
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-22-9-5-8-20(23(22)30-2)26-24(28)25-14-21(19-11-13-31-16-19)27-12-10-17-6-3-4-7-18(17)15-27/h3-9,11,13,16,21H,10,12,14-15H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQVBVOSKRNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

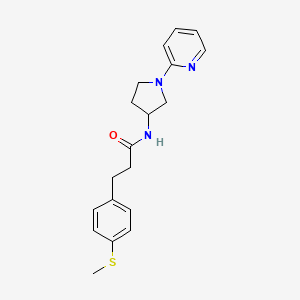
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)


